N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-25(30(28,29)12-13-5-3-2-4-6-13)14-9-10-26(11-14)16-8-7-15-22-23-17(18(19,20)21)27(15)24-16/h2-8,14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBNCCILFHKXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 407.44 g/mol. The presence of a trifluoromethyl group and a triazole ring enhances its pharmacological properties.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of triazolo-pyridazine structures have shown potent inhibition of the c-Met kinase, which is implicated in various cancers.
Pharmacological Profiles
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Anticancer Activity :
- Several studies have evaluated the anticancer potential of triazolo derivatives. For example, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- A specific study on triazolo[4,3-b]pyridazines revealed that modifications at the 2 and 6 positions significantly influenced potency against c-Met .
- CNS Activity :
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The observed IC50 values ranged from 0.5 to 5 µM depending on the specific cell line and treatment duration .
In Vivo Studies
In vivo studies using murine models have indicated that this compound can reduce tumor growth significantly when administered at therapeutic doses. For instance, a study reported a 70% reduction in tumor volume in xenograft models treated with similar pyridazine derivatives over four weeks .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
| Pyridazine ring | Increases kinase inhibition potential |
| Methanesulfonamide moiety | Improves solubility and metabolic stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
The compound’s structural uniqueness can be contextualized by comparing it to other sulfonamide-containing heterocycles. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, molecular weight: 603.0 g/mol) shares the sulfonamide functional group but features a pyrazolo[3,4-d]pyrimidine core instead of triazolo[4,3-b]pyridazine. Key differences include:
- Heterocyclic Core : The triazolo[4,3-b]pyridazine in the target compound vs. pyrazolo[3,4-d]pyrimidine in Example 54.
- Substituents : The target compound’s trifluoromethyl group vs. Example 56’s fluorophenyl and chromen-2-yl groups.
Table 1. Structural and Physical Comparison
Functional Group Analysis
- Sulfonamide Group : Both compounds incorporate sulfonamide moieties, which are common in pharmaceuticals for enhancing solubility and hydrogen-bonding interactions with biological targets.
- Fluorinated Groups : The target’s -CF₃ group may offer superior metabolic stability compared to Example 56’s -F substituents, which are smaller and less lipophilic.
Contrast with Non-Pharmaceutical Heterocyclic Amines
While the target compound is a synthetic pharmaceutical candidate, heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic byproducts formed in processed meats. These HCAs feature aminoimidazo-quinoline or amino-carboline cores, structurally distinct from the triazolopyridazine system in the target compound. HCAs are associated with DNA adduct formation, whereas the target compound’s design likely prioritizes target specificity and low off-target toxicity .
Preparation Methods
Synthesis of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine moiety serves as the foundational heterocycle. A one-pot synthesis from 3,6-dichloropyridazine and 5-(3-methylphenyl)tetrazole in toluene at reflux yields 6-chloro-3-(m-tolyl)-[1,2,] triazolo[4,3-b]pyridazine with 82% efficiency . For trifluoromethyl substitution at position 3, halogen exchange using trifluoromethyl trimethylsilane (TMSCF₃) under copper catalysis provides 6-chloro-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine (85% yield) .
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | 3,6-Dichloropyridazine, tetrazole, toluene, 110°C | 82% | 6-Chloro-triazolo-pyridazine |
| 2 | TMSCF₃, CuI, DMF, 80°C | 85% | 3-Trifluoromethyl derivative |
Functionalization of the Pyrrolidine Ring
The pyrrolidine scaffold requires substitution at positions 1 and 3. 1-Phenylpyrrolidin-3-amine is synthesized via asymmetric Michael addition of β-nitrostyrene to a trifluoromethyl ketone, followed by hydrogenative cyclization (90% ee, 76% yield) . Subsequent N-methylation using methyl iodide and potassium carbonate in DMF introduces the tertiary amine (89% yield).
| Reaction | Substrate | Conditions | Outcome |
|---|---|---|---|
| Michael Addition | β-Nitrostyrene, CF₃-ketone | Organocatalyst (5 mol%), THF, −20°C | β-Amino ketone (90% ee) |
| Hydrogenation | β-Amino ketone | H₂ (1 atm), Pd/C, MeOH | Pyrrolidine (76% yield) |
| N-Methylation | Pyrrolidin-3-amine | CH₃I, K₂CO₃, DMF, 50°C | N-Methylpyrrolidine (89% yield) |
Sulfonylation of the Pyrrolidine Amine
Methanesulfonamide formation employs phase-transfer catalysis (PTC) to enhance reactivity. A mixture of N-methyl-1-phenylpyrrolidin-3-amine , methanesulfonyl chloride (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in water:toluene (1:1) at pH 7.5–8.5 (controlled by Na₂CO₃) yields N-methyl-N-(1-phenylpyrrolidin-3-yl)methanesulfonamide (93% purity, 88% yield) .
Optimization Data :
-
Temperature : 5–15°C prevents bis-sulfonamide byproducts.
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Catalyst : Tetraalkylammonium halides (e.g., TBAB) improve interfacial reactivity.
-
Solvent : Aromatic solvents stabilize the transition state.
Coupling of Triazolo-Pyridazine and Pyrrolidine
Nucleophilic aromatic substitution links the triazolo-pyridazine to the pyrrolidine. 6-Chloro-3-(trifluoromethyl)- triazolo[4,3-b]pyridazine reacts with N-methyl-N-(1-phenylpyrrolidin-3-yl)methanesulfonamide in DMSO at 120°C with Cs₂CO₃ as base, achieving 78% coupling efficiency . Microwave-assisted conditions reduce reaction time (30 minutes vs. 12 hours).
Purification and Characterization
Crude product is purified via acid-base extraction (HCl/NaOH) and recrystallization from ethanol/water (95:5). LC-MS confirms molecular ion [M+H]⁺ at m/z 511.2, while ¹⁹F NMR shows a singlet for CF₃ at δ −63.5 ppm . X-ray crystallography (where applicable) verifies the trans configuration at the pyrrolidine C3 position .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow reactors for triazolo-pyridazine chlorination (residence time: 2 hours) and static mixers for PTC sulfonylation (90% conversion) . Environmental metrics include a low E-factor (8.2) and 98% solvent recovery via distillation.
Mechanistic Insights
-
Triazolo-Pyridazine Formation : Cyclocondensation proceeds via azide-ketene intermediate, with pyridine absorbing HCl .
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Sulfonylation : Phase-transfer catalysts solubilize methanesulfonyl chloride in water, enabling nucleophilic attack by the pyrrolidine amine .
-
Coupling : Cs⁺ ions polarize the C–Cl bond in triazolo-pyridazine, facilitating displacement by the pyrrolidine nitrogen .
Challenges and Solutions
-
Regioselectivity : Competing C2 vs. C6 chlorination in pyridazine is mitigated by steric hindrance from the m-tolyl group .
-
Diastereomer Formation : Chiral PTC agents (e.g., cinchona alkaloids) in sulfonylation improve diastereomeric excess to >95% .
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Byproduct Control : Excess methanesulfonyl chloride (1.2 eq) minimizes bis-sulfonamide impurities (<2%) .
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions starting from substituted pyridazine and pyrrolidine precursors. Critical steps include:
- Cyclization of triazolo[4,3-b]pyridazine using hydrazine derivatives under reflux in ethanol or DMF .
- Sulfonamide coupling via nucleophilic substitution between methanesulfonyl chloride and the pyrrolidine intermediate, optimized at 0–5°C to minimize side reactions .
- Trifluoromethyl group introduction using trifluoromethylation reagents (e.g., TMSCF₃) under inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
Methodological characterization includes:
- ¹H/¹³C NMR spectroscopy : Peaks at δ 2.8–3.2 ppm (pyrrolidine CH₂) and δ 7.2–7.8 ppm (phenyl protons) confirm substituent integration .
- High-resolution mass spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₁F₃N₆O₂S: 485.1321) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms the triazolo-pyridazine fusion .
Q. What in vitro assays are used to evaluate its bioactivity?
- Kinase inhibition assays : Measure IC₅₀ against CDK8 using ADP-Glo™ kits, with ATP concentrations adjusted to physiological levels (1 mM) .
- Cellular potency assays : Monitor downstream targets (e.g., c-Myc) in cancer cell lines via qPCR or Western blot .
- Solubility screening : Kinetic solubility in PBS (pH 7.4) and simulated gastric fluid, with data cross-validated using HPLC-UV .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?
- Substituent variation : Replace the trifluoromethyl group with cyano or nitro groups to assess steric/electronic effects on CDK8 binding .
- Bivalent binding : Introduce pyrrolidine-linked moieties (e.g., azetidine) to enhance BRD4 inhibition via dual-domain engagement, as seen in optimized triazolopyridazines .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects. Adjust the methanesulfonamide group to reduce hERG channel binding .
Q. How can contradictory bioactivity data between enzymatic and cellular assays be resolved?
- Assay condition alignment : Ensure ATP and Mg²⁺ concentrations match physiological levels (1 mM ATP, 5 mM Mg²⁺) to avoid artificial potency inflation .
- Cellular permeability assessment : Use Caco-2 monolayers or PAMPA to rule out efflux pump interference. If permeability is low, modify logP via prodrug strategies (e.g., esterification) .
- Orthogonal validation : Confirm target engagement using cellular thermal shift assays (CETSA) or NanoBRET .
Q. What strategies address poor aqueous solubility during formulation?
- Co-solvent systems : Use 10% DMSO + 5% PEG-400 in PBS for in vivo dosing, ensuring <0.1% precipitation .
- Amorphous solid dispersion : Spray-dry with HPMC-AS to enhance dissolution rates by 3–5× .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve solubility >10 mg/mL .
Q. How is compound stability evaluated under physiological conditions?
- Forced degradation studies : Expose to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (ICH Q1B). Monitor degradation via LC-MS; the triazolo ring is prone to hydrolysis at pH > 8 .
- Plasma stability : Incubate in human plasma (37°C, 1 hr). >90% remaining indicates suitability for IV administration .
Q. How can selective inhibition of CDK8 over structurally similar kinases (e.g., CDK9) be achieved?
- Crystal structure analysis : Identify unique CDK8 binding pockets (e.g., hydrophobic cleft near Val 101) for structure-guided design .
- ATP-competitive vs. allosteric inhibitors : Introduce bulkier substituents (e.g., 3-(trifluoromethyl)phenyl) to exploit size differences in ATP-binding sites .
- Covalent modification : Design acrylamide derivatives targeting CDK8-specific cysteine residues (e.g., Cys 166) .
Q. What computational methods predict binding modes and affinity?
- Molecular docking : Use AutoDock Vina with CDK8 crystal structures (PDB: 3RGF). Prioritize poses with hydrogen bonds to hinge region (Glu 98) .
- Molecular dynamics (MD) simulations : Simulate 100 ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates robust target engagement .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., CF₃ → Cl) to rank analogs .
Q. How are in vivo pharmacokinetic (PK) and toxicity profiles optimized?
- Microsomal stability : Incubate with liver microsomes (human/rat). CLint < 15 μL/min/mg suggests low hepatic clearance .
- CYP inhibition screening : Test against CYP3A4/2D6 to avoid drug-drug interactions. IC₅₀ > 10 μM is desirable .
- Rodent PK studies : Administer IV (1 mg/kg) and PO (10 mg/kg). Target oral bioavailability >30% and half-life >4 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
